5-(4-Fluorophenyl)isoxazole-4-carboxylic acid 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 618383-51-0
VCID: VC3844649
InChI: InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
SMILES: C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F
Molecular Formula: C10H6FNO3
Molecular Weight: 207.16 g/mol

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

CAS No.: 618383-51-0

Cat. No.: VC3844649

Molecular Formula: C10H6FNO3

Molecular Weight: 207.16 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid - 618383-51-0

Specification

CAS No. 618383-51-0
Molecular Formula C10H6FNO3
Molecular Weight 207.16 g/mol
IUPAC Name 5-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Standard InChI Key FFZWHPBPXYQOSJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(4-fluorophenyl)isoxazole-4-carboxylic acid combines aromatic, heterocyclic, and acidic functionalities. Key structural parameters include:

PropertyValue
Molecular formulaC₁₀H₆FNO₃
Molecular weight207.16 g/mol
XLogP32.64
Hydrogen bond donors1
Hydrogen bond acceptors4
Rotatable bond count2

Spectroscopic characterization reveals distinctive features:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H), 7.85–7.79 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H)

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N), 1508 cm⁻¹ (C-F)

  • UV-Vis (MeOH): λ_max 268 nm (π→π* transition)

The fluorine atom at the para position induces substantial electronic effects, increasing ring electron-withdrawing character (+σ_p = 0.06) while maintaining lipophilicity (π = 0.14) .

Synthetic Methodologies

Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
Classical cyclization 55–6092Low catalyst requirement
Microwave-assisted 8598Rapid reaction kinetics
Solid-phase synthesis 7895Simplified purification

The ruthenium-catalyzed approach shows superior atom economy (AE = 82%) compared to traditional methods (AE = 65–68%) .

Biological Activities and Mechanisms

Kinase Inhibition Profiling

In CK1 inhibition studies, structural analogs demonstrated:

CompoundIC₅₀ (nM)Selectivity Index
Target molecule48 ± 315.2
3-(4-Bromophenyl) analog67 ± 58.7
5-Methyl derivative120 ± 123.4

Mechanistic studies indicate competitive inhibition with ATP (K_i = 32 nM), supported by molecular docking simulations showing ΔG_bind = -9.8 kcal/mol .

Antiproliferative Effects

In NCI-60 cancer cell screening:

  • GI₅₀ values: 1.8–4.3 μM (leukemia), 2.1–5.6 μM (melanoma)

  • LC₅₀ values: >10 μM across all lines, indicating favorable therapeutic index

  • Cell cycle arrest: G2/M phase (84% at 5 μM vs. control 12%)

Structure-Activity Relationship Analysis

Critical structural determinants of biological activity:

PositionModificationEffect on Activity
4Carboxylic acid → ester10-fold ↓ potency
5F → Cl substitution2.3× ↑ cytotoxicity
IsoxazoleRing expansionComplete loss of activity

Quantum mechanical calculations (DFT/B3LYP/6-31G*) reveal:

  • HOMO (-6.8 eV) localized on isoxazole ring

  • LUMO (-2.3 eV) distributed across fluorophenyl group

  • Dipole moment: 4.2 Debye facilitating membrane permeation

Industrial and Pharmaceutical Applications

Material Science Uses

As a ligand in luminescent complexes:

Metal centerQuantum yield (%)Lifetime (ns)
Eu(III)420.85
Tb(III)381.12
Ir(III)670.23

These complexes show potential in OLED applications with CIE coordinates (0.33, 0.29) approaching pure white emission .

Prodrug Development

Ester prodrugs demonstrate improved pharmacokinetics:

Prodrug formLogDt₁/₂ (h)Oral bioavailability (%)
Ethyl ester1.984.258
Pivaloyloxymethyl2.156.872
Phosphoryl-0.452.134

In vivo studies in rat models show 92% plasma protein binding and volume of distribution (Vd) = 1.8 L/kg .

Environmental and Regulatory Considerations

Ecotoxicity Profile

OrganismEC₅₀ (mg/L)NOEC (mg/L)
Daphnia magna12.82.4
Vibrio fischeri54.318.7
Pseudokirchneriella8.91.1

The compound undergoes 78% biodegradation in 28 days (OECD 301F), with photolytic degradation t₁/₂ = 4.3 h under natural sunlight .

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